1-(4-chlorophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, 4-ethylbenzaldehyde, and tosyl chloride. The key steps in the synthesis may involve:
Aldol Condensation: Combining 4-chlorobenzaldehyde and 4-ethylbenzaldehyde under basic conditions to form a β-hydroxy ketone.
Cyclization: The β-hydroxy ketone undergoes cyclization to form the pyrrole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The tosyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols, in the presence of a base
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of various substituted pyrrole derivatives
Scientific Research Applications
1-(4-chlorophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The presence of the tosyl group can enhance its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-5-(4-methylphenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one
- 1-(4-bromophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one
- 1-(4-chlorophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-mesyl-1H-pyrrol-2(5H)-one
Uniqueness
1-(4-chlorophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to the specific combination of substituents on the pyrrole ring. The presence of both 4-chlorophenyl and 4-ethylphenyl groups, along with the tosyl group, imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(4-ethylphenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4S/c1-3-17-6-8-18(9-7-17)22-24(32(30,31)21-14-4-16(2)5-15-21)23(28)25(29)27(22)20-12-10-19(26)11-13-20/h4-15,22,28H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMUJCVLICMATJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)Cl)O)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.